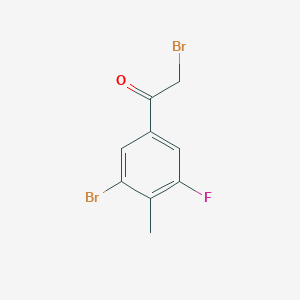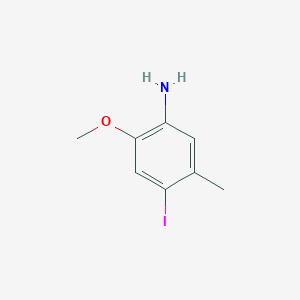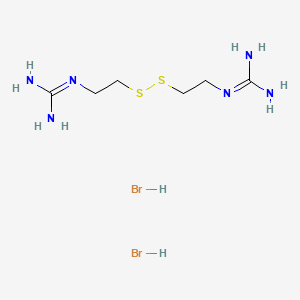
Guanylcystamine hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Guanylcystamine hydrobromide is a biochemical compound with the molecular formula C6H18Br2N6S2This compound is recognized for its potential therapeutic applications and is primarily used in scientific research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of guanylcystamine hydrobromide involves the reaction of guanidine with cystamine. The reaction typically occurs in the presence of hydrobromic acid, which facilitates the formation of the hydrobromide salt. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction is monitored closely to maintain optimal conditions, and the product is purified through crystallization or other suitable methods .
化学反応の分析
Types of Reactions
Guanylcystamine hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break the disulfide bonds, converting the compound back to its thiol form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Nucleophiles like thiols and amines can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers.
Reduction: Thiol-containing monomers.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Guanylcystamine hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in studies related to protein folding and disulfide bond formation.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized as an antistatic agent, dispersing agent, and emulsifying agent in various industrial applications
作用機序
The mechanism of action of guanylcystamine hydrobromide involves its interaction with molecular targets such as enzymes and proteins. The compound can modulate the activity of these targets by forming disulfide bonds, which can alter their structure and function. This modulation can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes .
類似化合物との比較
Similar Compounds
- Guanidine hydrochloride
- Cystamine dihydrochloride
- Dithiothreitol (DTT)
- Tris(2-carboxyethyl)phosphine (TCEP)
Uniqueness
Guanylcystamine hydrobromide is unique due to its dual functionality as both a guanidine and a disulfide-containing compound. This dual functionality allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile tool in scientific research .
特性
CAS番号 |
15086-17-6 |
|---|---|
分子式 |
C6H18Br2N6S2 |
分子量 |
398.2 g/mol |
IUPAC名 |
2-[2-[2-(diaminomethylideneamino)ethyldisulfanyl]ethyl]guanidine;dihydrobromide |
InChI |
InChI=1S/C6H16N6S2.2BrH/c7-5(8)11-1-3-13-14-4-2-12-6(9)10;;/h1-4H2,(H4,7,8,11)(H4,9,10,12);2*1H |
InChIキー |
ODTQCJHEOJUYMX-UHFFFAOYSA-N |
正規SMILES |
C(CSSCCN=C(N)N)N=C(N)N.Br.Br |
関連するCAS |
1072-13-5 (Parent) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



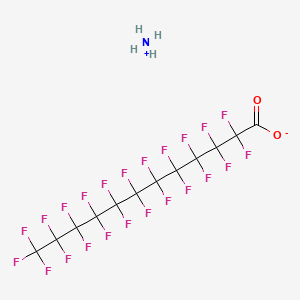
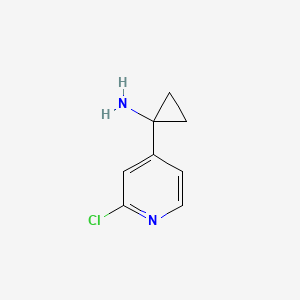
![1-(Dimethylamino)-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]-2-propanol](/img/structure/B12850575.png)
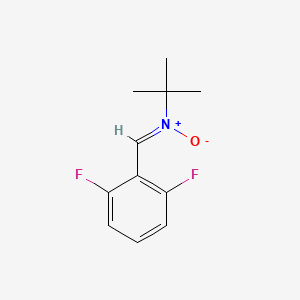

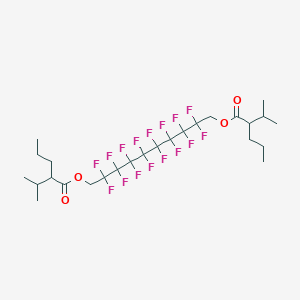
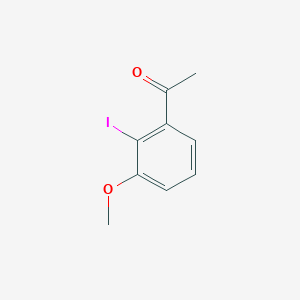
![(5-(4,4-Bis(2-ethylhexyl)-2-(trimethylstannyl)-4H-indeno[1,2-b]thiophen-6-yl)thiophen-2-yl)trimethylstannane](/img/structure/B12850603.png)
![4-({5-Fluoro-4-[2-Methyl-1-(Propan-2-Yl)-1h-Imidazol-5-Yl]pyrimidin-2-Yl}amino)-N-[2-(Piperidin-1-Yl)ethyl]benzamide](/img/structure/B12850605.png)
![2-Bromo-1-[chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene](/img/structure/B12850606.png)
